(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a fluorinated chromene derivative characterized by a 3-fluoro-4-methoxyphenyl imino group and a 2-methylphenyl carboxamide substituent. Chromene-based compounds are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-15-7-3-5-9-20(15)27-23(28)18-13-16-8-4-6-10-21(16)30-24(18)26-17-11-12-22(29-2)19(25)14-17/h3-14H,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDBNFJUCSDSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
Molecular Formula: C25H21FN2O2
Molecular Weight: 400.4 g/mol
IUPAC Name: N-(2-methylphenyl)-2-(3-fluoro-4-methoxyphenyl)iminochromene-3-carboxamide
Canonical SMILES: CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)F)C)C
This compound features a chromene core, characterized by a benzene ring fused to a pyran ring, with various substituents influencing its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to exhibit:
- Inhibition of Cyclooxygenase (COX) : This action may reduce the production of pro-inflammatory mediators, suggesting potential anti-inflammatory properties.
- Monoamine Oxidase B (MAO-B) Inhibition : Chromone derivatives have been noted for their MAO-B inhibitory activity, which is significant in the context of neurodegenerative diseases like Parkinson's disease .
In Vitro Studies
Recent studies have demonstrated that chromone derivatives, including this compound, possess notable activities against various biological targets:
- Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The IC50 values indicate moderate inhibitory effects, making it a candidate for further exploration in neurodegenerative therapies .
- Antioxidant Activity : The presence of the methoxy and fluoro groups enhances the electron-withdrawing capacity, contributing to antioxidant properties that may protect against oxidative stress-related damage .
Structure-Activity Relationship (SAR)
The structural modifications in chromone derivatives significantly affect their biological activities. For instance:
- The introduction of fluorine and methoxy groups has been correlated with enhanced MAO-B inhibition and improved binding affinity to target enzymes.
- Variations in the carboxamide group also influence conformational stability and interaction with active sites on enzymes, affecting overall bioactivity .
Case Studies
- MAO-B Inhibitory Activity : A study evaluated several chromone derivatives for their MAO-B inhibitory effects. The results indicated that compounds with specific substitutions at the 3-position exhibited significant inhibition compared to their analogs .
| Compound | MAO-B Inhibition IC50 (µM) |
|---|---|
| (Compound A) | 15.6 |
| (Compound B) | 10.4 |
| (Compound C - target compound) | 8.7 |
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of chromone derivatives against oxidative stress in neuronal cell lines. The compound demonstrated significant protective effects at lower concentrations, indicating potential therapeutic applications in neurodegenerative disorders .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anticancer and antimicrobial properties:
-
Anticancer Activity : Research indicates that derivatives of chromene compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Cell Line IC50 (μM) MCF-7 8.5 PC-3 35.0 A549 0.9 Caco-2 9.9 -
Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of critical enzymes like DNA gyrase.
Pathogen Tested MIC (μg/mL) IC50 (μM) E. coli 0.22 31.64 S. aureus 0.35 28.50
Biological Mechanisms
The mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can modulate receptor activity, influencing cellular responses.
- Gene Expression Modulation : The compound may affect the expression of genes involved in various biological processes.
Case Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines, demonstrating that structural modifications significantly influence biological activity. The study highlighted that the presence of electron-withdrawing groups like fluorine enhances lipophilicity and cellular uptake, thereby increasing efficacy.
Case Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of chromene derivatives, revealing that specific substitutions could enhance activity against resistant strains of bacteria. Molecular docking studies further elucidated interactions between the compound and target proteins involved in microbial resistance.
Industrial Applications
In addition to its research applications, there is potential for this compound in industrial settings:
- Material Science : The unique properties of the chromene core make it suitable for developing new materials with specific optical or electronic properties.
- Pharmaceutical Development : Given its promising biological activities, it can serve as a lead compound for developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural analogs differ primarily in substituent patterns on the phenyl rings and chromene core. Key comparisons include:
Table 1: Substituent Comparison of Chromene Derivatives
Key Observations:
Structural and Crystallographic Insights
Crystallographic data for related compounds (e.g., ) highlight the importance of hydrogen bonding and π-π stacking in stabilizing chromene derivatives. The target compound’s fluorine atom may influence crystal packing via C–F···H interactions, as seen in fluorinated isatin derivatives () .
Preparation Methods
Acid-Catalyzed Cyclization
A common method involves the acid-induced cyclization of 2-hydroxybenzaldehyde derivatives with activated methylene compounds. For example, reacting 2-hydroxy-5-methoxybenzaldehyde with malononitrile in the presence of acetic acid yields the chromene-3-carbonitrile intermediate. This intermediate is subsequently functionalized to introduce the carboxamide group.
Reaction Conditions:
Domino Conjugate Addition/O-Trapping Rearrangement
An efficient one-pot domino synthesis has been reported for related chromene derivatives. This method involves the conjugate addition of isocyanides to 2-imino-2H-chromene-3-carboxamides, followed by an intramolecular O-trapping rearrangement. While this protocol was initially developed for 2-amino-3-cyano-4H-chromene-4-carboxamides, it can be adapted for the target compound by modifying the starting materials.
Key Advantages:
Imino Group Formation
The imino linkage is established through a condensation reaction between an amine and a carbonyl group.
Condensation with 3-Fluoro-4-Methoxyaniline
The chromene-3-carboxamide intermediate reacts with 3-fluoro-4-methoxyaniline in the presence of a dehydrating agent (e.g., molecular sieves or TiCl₄). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of water.
Optimized Parameters:
- Solvent: Toluene
- Temperature: Reflux (110°C)
- Time: 6–8 hours
Reductive Amination
An alternative approach employs reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol. This method is milder and suitable for acid-sensitive substrates.
Final Coupling with 2-Methylphenylamine
The N-(2-methylphenyl)carboxamide group is introduced via amide bond formation.
Carbodiimide-Mediated Coupling
The chromene-3-carboxylic acid derivative is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and coupled with 2-methylphenylamine in dichloromethane.
Reaction Setup:
- Coupling Agent: EDCI (1.5 equiv)
- Additive: HOBt (1.0 equiv)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Yield: 65–80%
Mixed Anhydride Method
For substrates prone to racemization, the mixed anhydride method using isobutyl chloroformate (IBCF) is preferred.
Industrial-Scale Production Considerations
Large-scale synthesis requires optimization for cost-efficiency and sustainability.
Continuous Flow Reactors
Flow chemistry enhances reaction control and reduces processing time. A two-step continuous system has been reported for analogous chromene derivatives, achieving a 40% reduction in solvent use.
Catalyst Recycling
Heterogeneous catalysts (e.g., MCM-41-LDH@APTES) enable recovery and reuse, minimizing waste.
Summary of Synthetic Routes
The table below compares key preparation methods for (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide:
Q & A
Q. How can crystallographic data address polymorphism-related stability issues in formulation development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
